(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone
Description
The core structure consists of a fused thiophene-pyridine ring system substituted with a 4-methoxyphenyl group at position 4, a thiophen-2-yl group at position 6, and a morpholino methanone moiety at position 2.
Properties
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-28-15-6-4-14(5-7-15)16-13-17(18-3-2-12-30-18)25-22-19(16)20(24)21(31-22)23(27)26-8-10-29-11-9-26/h2-7,12-13H,8-11,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPASANESSPHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N4CCOCC4)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone , also referred to as compound A , belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H18N2O4S2 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | [3-amino-4-(4-methoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
| CAS Number | 330182-01-9 |
The biological activity of compound A is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : Compound A has shown potential as an inhibitor of various kinases, particularly those involved in cancer cell proliferation. For instance, studies indicate that it may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Cellular Pathway Modulation : By binding to specific proteins, compound A can alter cellular signaling pathways that lead to apoptosis (programmed cell death) in cancer cells.
- Antioxidant Activity : Some derivatives of similar compounds have demonstrated antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress within cells.
Anticancer Activity
Recent studies have evaluated the anticancer activity of compound A against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| NCI-H1975 | 13 | High inhibition of EGFR L858R/T790M |
| A549 | 15 | Selective activity against lung cancer |
| NCI-H460 | >50 | Lower activity compared to other lines |
These results indicate that compound A possesses significant anticancer properties, particularly against lung cancer cell lines.
Case Studies
- EGFR Kinase Inhibition : In a study published in 2023, compound A was tested alongside other thienopyrimidine derivatives for their inhibitory effects on EGFR kinase. The results demonstrated that compound A exhibited a strong inhibitory effect with an IC50 value comparable to established drugs like olmutinib, suggesting its potential as a therapeutic agent for treating EGFR-mutant cancers .
- Cell Viability Assays : The MTT assay was utilized to assess the cytotoxic effects of compound A on glioblastoma and breast cancer cell lines. The findings revealed that compound A was more effective against glioblastoma (U-87) than triple-negative breast cancer (MDA-MB-231), indicating a selective cytotoxic profile .
Chemical Reactions Analysis
Substitution Reactions
The amino group at the 3-position and electron-rich thiophene/thienopyridine rings enable nucleophilic and electrophilic substitutions.
Case Study :
- Introduction of a 3-chloro substituent via chlorination improved STK3/STK4 kinase inhibition by stabilizing interactions with Lys59 and Glu72 residues .
- Morpholino group participation in hydrogen bonding with hinge residues (e.g., Glu103, Cys105) was critical for thermodynamic stability (ΔG = -9.8 kcal/mol) .
Oxidation and Reduction
The thiophene and pyridine moieties undergo redox reactions under controlled conditions.
Thermodynamic Data :
- Oxidation with H₂O₂ shifted the melting temperature (ΔTₘ = +7.4°C), indicating increased thermal stability .
- Reduction led to enthalpy-driven binding (ΔH = -12.3 kcal/mol) but reduced entropy contributions .
Cyclization and Ring Functionalization
The thieno[2,3-b]pyridine scaffold participates in cycloaddition and cross-coupling reactions.
Structural Insights :
- The morpholino group acts as a hydrogen bond acceptor, influencing regioselectivity in cross-coupling reactions .
- Thiophene ring participation in π-π stacking interactions stabilizes transition states during cyclization .
Comparative Reactivity with Analogs
The compound’s reactivity differs from structurally similar molecules:
Industrial and Pharmacological Implications
- Scalable synthesis : Continuous flow methods optimize yield (up to 78%) and purity (>98%) .
- Kinase inhibition : Substitutions at the 3-position (e.g., -Cl, -CH₃) correlate with IC₅₀ values <50 nM for STK3/STK4 .
Thermal Shift Assay Data :
| Compound | ΔTₘ (°C) | Kinase Target |
|---|---|---|
| Parent compound | +7.4 | STK3/STK4 |
| 3-Chloro derivative | +8.1 | STK3/STK4 |
| Morpholino-removed analog | +2.3 | Non-specific |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with derivatives sharing the thieno[2,3-b]pyridine scaffold or morpholino-containing analogs.
Substituent Variations on the Thieno[2,3-b]Pyridine Core
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| (3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone | 3-NH₂, 4-(4-MeOPh), 6-(thiophen-2-yl), 2-morpholino | C₂₄H₂₂N₃O₃S₂ | 488.58 g/mol | Enhanced solubility due to morpholino group | Target Compound |
| 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone | 3-NH₂, 4-MeOPh, 2-(4-BrPh) | C₂₁H₁₅BrN₂O₂S | 447.33 g/mol | Bromophenyl group increases lipophilicity | |
| 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 3-NH₂, 4-CF₃, 6-(4-allyloxyphenyl), 2-(4-MeOPh) | C₂₅H₁₈F₃N₂O₃S | 502.48 g/mol | CF₃ group enhances metabolic stability | |
| 3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | 3-NH₂, 4-CF₃, 6-(thiophen-2-yl), 2-CN | C₁₄H₇F₃N₄S₂ | 376.36 g/mol | Nitrile group improves crystallinity |
Key Observations :
- The morpholino methanone group in the target compound likely improves aqueous solubility compared to bromophenyl or nitrile substituents .
- The trifluoromethyl (CF₃) group in ’s compound enhances metabolic stability but may reduce solubility due to increased hydrophobicity .
- The thiophen-2-yl substituent (common in the target and ’s compound) contributes to π-π stacking interactions in biological targets, a feature absent in allyloxyphenyl analogs .
Morpholino-Containing Heterocycles Beyond Thieno[2,3-b]Pyridines
Key Observations :
- Morpholino groups in pyrimidine scaffolds () are associated with antimicrobial activity, suggesting the target compound’s morpholino moiety could confer similar properties .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Answer:
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling steps. For example, the use of Dess-Martin periodinane (DMP) as an oxidizing agent in similar thieno-pyrimidine syntheses achieved a 91% yield in the oxidation of methanol derivatives . Key factors for yield optimization include:
- Solvent choice : Polar aprotic solvents like DMF or acetic acid mixtures are effective for cyclization and condensation reactions .
- Catalysts : Sodium acetate or sodium cyanoborohydride can enhance reductive amination efficiency .
- Temperature control : Reflux conditions (e.g., 2 hours in acetic acid/DMF) are critical for intermediate formation .
- Purification : Recrystallization from DMF-acetic acid or ethanol mixtures improves purity .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
Comprehensive characterization requires:
- Spectroscopy :
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or bonding .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
Answer:
SAR studies should focus on:
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess electronic effects on bioactivity .
- Morpholino group role : Compare analogs lacking the morpholino moiety to evaluate its contribution to solubility or target binding .
- Bioassay models : Test activity across multiple assays (e.g., enzyme inhibition, cell viability) to identify context-dependent effects. For example, thieno-pyrimidines with trifluoromethyl groups showed varied dihydrofolate reductase inhibition depending on substituents .
Advanced: How can discrepancies in bioactivity data across different assay models be resolved?
Answer:
Contradictory results may arise from:
- Solubility issues : Use DMSO-water mixtures or surfactants to improve compound dispersion .
- Protein binding differences : Perform competitive binding assays (e.g., fluorescence quenching) to identify off-target interactions .
- Metabolic stability : Conduct liver microsome assays to assess degradation rates .
- Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities and rationalize activity variations .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on structurally related compounds:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Solubility/logP : Use MarvinSketch or ACD/Labs to calculate partition coefficients, critical for optimizing morpholino-containing derivatives .
- Docking simulations : Target-specific modeling (e.g., with DHFR enzymes) identifies key binding residues and guides structural modifications .
Advanced: How can synthetic byproducts or degradation products be identified and mitigated?
Answer:
- LC-MS/MS monitoring : Track reaction progress and detect impurities with m/z thresholds < 5 ppm .
- Stability studies : Accelerated degradation under heat/light reveals vulnerable functional groups (e.g., morpholino hydrolysis) .
- Byproduct minimization : Adjust stoichiometry (e.g., excess sodium cyanoborohydride in reductive amination) to reduce unreacted intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
